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Compound of Interest

Compound Name: Acid Violet 49

Cat. No.: B1666536 Get Quote

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction:

Acid Violet 49 (C.I. 42640) is a synthetic triphenylmethane dye with applications in various

industrial processes. Due to its potential for human exposure and environmental release, a

thorough understanding of its toxicological profile, particularly its genotoxic potential, is crucial

for risk assessment and safe handling in research and development settings. This technical

guide provides a comprehensive overview of the available scientific literature on the

genotoxicity of Acid Violet 49, with a focus on data presentation, experimental methodologies,

and the visualization of key concepts.

Summary of Genotoxicity Data
The available data on the genotoxic potential of Acid Violet 49 is limited, with the primary

source being a study by Janik-Spiechowicz et al. (1997). This study evaluated the mutagenic

and genotoxic activity of several industrial dyes, including Acid Violet 49.

Key Findings:

Ames Test (Bacterial Reverse Mutation Assay): Acid Violet 49 demonstrated a positive

mutagenic response in the Ames test.[1] The assay was conducted using Salmonella

typhimurium strains TA97a, TA98, TA100, and TA102, both with and without metabolic
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activation (S9 fraction).[1] A positive result in the Ames test suggests that a substance can

induce point mutations in DNA.

Overall Assessment: Despite the positive Ames test, the same study concluded that the

evidence for the overall genetic activity of Acid Violet 49 was "inadequate."[1][2] This

conclusion was based on the fact that only one of the three genotoxicity tests performed in

their comprehensive study yielded a positive result. The other two tests that were negative

for Acid Violet 49 were not explicitly detailed in the available abstracts.

Carcinogenicity Classification: The International Agency for Research on Cancer (IARC) has

classified Acid Violet 49 as "possibly carcinogenic to humans" (Group 2B). This

classification is often based on limited evidence of carcinogenicity in humans and/or

sufficient evidence in experimental animals.

Other Genotoxicity Assays: To date, no publicly available studies have been identified that

specifically investigate the potential of Acid Violet 49 to induce micronuclei, DNA strand

breaks (as measured by the comet assay), or sister chromatid exchanges.

Quantitative Data
The following table summarizes the key quantitative finding from the Ames test as reported by

Janik-Spiechowicz et al. (1997). It is important to note that the full dose-response data was not

available in the reviewed literature.

Genotoxicity

Endpoint
Test System

Concentratio

n
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(S9)

Result Reference

Gene

Mutation

S.
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1000 ng/plate Not specified Toxic [1]
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Note: The toxicity observed in strain TA97a at 1000 ng/plate indicates a narrow testable

concentration range for this particular strain.

Experimental Protocols
Detailed experimental protocols are essential for the replication and interpretation of

genotoxicity studies. As the specific protocol used for Acid Violet 49 is not fully available, the

following sections describe standardized methodologies for key genotoxicity assays based on

OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test) - Based on
OECD Guideline 471
This test evaluates the ability of a substance to induce reverse mutations at a selected locus in

several strains of Salmonella typhimurium.

a. Experimental Workflow:

Preparation

Exposure Analysis

Prepare bacterial strains
(e.g., TA98, TA100)
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Caption: Workflow for the Ames Test.

b. Detailed Methodology:

Bacterial Strains: Use at least five strains of bacteria, including four strains of S. typhimurium

(TA1535, TA1537 or TA97a, TA98, and TA100) and either S. typhimurium TA102 or E. coli

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1666536?utm_src=pdf-body
https://www.benchchem.com/product/b1666536?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


WP2 uvrA, or E. coli WP2 uvrA (pKM101).

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9

fraction from the liver of induced rodents).

Test Concentrations: Use a range of at least five different analyzable concentrations of the

test substance. The highest concentration should be 5000 µ g/plate or should be limited by

toxicity.

Controls: Include both negative (vehicle) and positive controls (known mutagens for each

bacterial strain, with and without S9).

Procedure:

Combine the test substance, bacterial culture, and S9 mix (or buffer) in molten top agar.

Pour the mixture onto minimal glucose agar plates.

Incubate the plates at 37°C for 48-72 hours.

Count the number of revertant colonies on each plate.

Data Analysis: A positive response is defined as a concentration-related increase in the

number of revertant colonies or a reproducible increase at one or more concentrations. The

increase should be at least double the background (negative control) count.

In Vitro Micronucleus Test - Based on OECD Guideline
487
This test identifies substances that cause cytogenetic damage, which results in the formation of

micronuclei in the cytoplasm of interphase cells.

a. Experimental Workflow:
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Cell Culture & Exposure Harvesting & Staining Analysis

Culture mammalian cells
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Caption: Workflow for the In Vitro Micronucleus Test.

b. Detailed Methodology:

Cell Lines: Use established mammalian cell lines (e.g., CHO, V79, TK6) or primary human

lymphocytes.

Metabolic Activation: Perform the test with and without an S9 mix.

Test Concentrations: Use at least three analyzable concentrations of the test substance, with

the highest concentration showing significant toxicity (e.g., 55±5% reduction in cell growth).

Controls: Include negative and positive controls (a known clastogen and a known aneugen).

Procedure:

Expose cell cultures to the test substance for a short (3-6 hours) or long (approximately

1.5-2 normal cell cycle lengths) duration.

Add Cytochalasin B to block cytokinesis, resulting in binucleated cells.

Harvest the cells and prepare slides.

Stain the cells with a DNA-specific stain.

Data Analysis: Score the number of micronuclei in at least 2000 binucleated cells per

concentration. A positive result is a concentration-dependent increase in the frequency of
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micronucleated cells or a reproducible and statistically significant increase at one or more

concentrations.

In Vivo Alkaline Comet Assay - Based on OECD
Guideline 489
This assay detects DNA strand breaks in individual cells from animals exposed to a test

substance.

a. Experimental Workflow:

In Vivo Treatment Slide Preparation Electrophoresis & Analysis
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Caption: Workflow for the In Vivo Comet Assay.

b. Detailed Methodology:

Animal Model: Typically uses rodents (rats or mice).

Route of Administration: Should be relevant to potential human exposure.

Dose Levels: Use at least three dose levels, with the highest dose inducing some signs of

toxicity or being the maximum feasible dose.

Controls: Include a vehicle control and a positive control (a known genotoxic agent).

Procedure:

Administer the test substance to the animals.
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After a suitable treatment time, euthanize the animals and collect the target tissues.

Prepare single-cell suspensions from the tissues.

Embed the cells in a thin layer of agarose on a microscope slide.

Lyse the cells to remove cellular membranes and proteins, leaving the DNA as a nucleoid.

Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (fragments)

will migrate away from the nucleoid, forming a "comet tail."

Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

Data Analysis: Quantify the extent of DNA damage by measuring parameters such as tail

length, tail intensity, and tail moment. A positive result is a dose-related increase in DNA

damage or a statistically significant increase at one or more dose levels.

Potential Signaling Pathways
The precise mechanisms by which triphenylmethane dyes like Acid Violet 49 may exert

genotoxic effects are not fully elucidated. However, potential pathways could involve metabolic

activation to reactive intermediates that can form DNA adducts, leading to mutations. Another

possibility is the induction of oxidative stress, which can cause DNA strand breaks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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